![molecular formula C20H17NO4 B6360428 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% CAS No. 639091-42-2](/img/structure/B6360428.png)
6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% is a useful research compound. Its molecular formula is C20H17NO4 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% is 335.11575802 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
The exact mode of action of MFCD32880036 is not well-documented. The compound’s interaction with its targets and the resulting changes are subject to ongoing research. It’s important to note that the compound’s mode of action can be influenced by its chemical structure, concentration, and the biological context in which it is used .
Biochemical Pathways
Similar compounds have been implicated in a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s effects can vary widely depending on the biological context, including the type of cells involved, the presence of other molecules, and the specific conditions under which the compound is used .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of MFCD32880036. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
生化学分析
Biochemical Properties
6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. The compound is known to bind to specific receptors on the surface of cells, initiating a cascade of biochemical events. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor. The precise nature of these interactions can vary depending on the specific biomolecule involved .
Cellular Effects
The effects of 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses. This modulation can result in changes in gene expression, affecting the production of proteins that are crucial for cell function. Additionally, the compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the rate of metabolic reactions .
Molecular Mechanism
At the molecular level, 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% exerts its effects through specific binding interactions with biomolecules. These interactions can lead to the inhibition or activation of enzymes, depending on the context. For example, the compound may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting the enzyme’s activity. Alternatively, it may bind to an allosteric site, inducing a conformational change that enhances enzyme activity. These binding interactions are often mediated by hydrogen bonds, van der Waals forces, and hydrophobic interactions .
Temporal Effects in Laboratory Settings
The temporal effects of 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% in laboratory settings are an important consideration. Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that the stability of the compound can vary depending on the conditions, such as temperature and pH. Long-term exposure to these conditions can result in the breakdown of the compound, affecting its efficacy in biochemical assays. Additionally, the compound’s effects on cellular function may change over time, with prolonged exposure potentially leading to altered cellular responses .
Dosage Effects in Animal Models
In animal models, the effects of 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% can vary significantly with dosage. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, toxic or adverse effects may be observed. These effects can include cellular damage, disruption of metabolic processes, and even cell death. It is crucial to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing its toxicity .
Metabolic Pathways
6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% is involved in several metabolic pathways. It interacts with enzymes that are key regulators of metabolic flux, influencing the levels of various metabolites. For example, the compound may inhibit or activate enzymes involved in the citric acid cycle, glycolysis, or fatty acid metabolism. These interactions can lead to changes in the concentration of metabolic intermediates, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also vary, with certain tissues exhibiting higher concentrations due to differential expression of transporters or binding proteins .
Subcellular Localization
The subcellular localization of 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% is an important determinant of its activity. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biochemical activity. For example, localization to the nucleus may enhance the compound’s ability to modulate gene expression, while localization to the mitochondria may affect cellular energy metabolism .
特性
IUPAC Name |
6-[4-[(2-methylphenyl)methoxy]phenoxy]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-14-4-2-3-5-16(14)13-24-17-7-9-18(10-8-17)25-19-11-6-15(12-21-19)20(22)23/h2-12H,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVVVMAYXLQOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)OC3=NC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
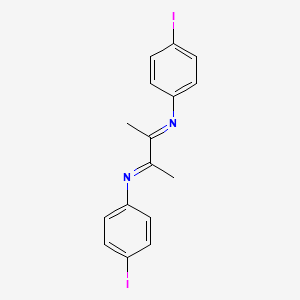

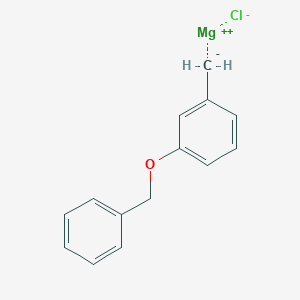
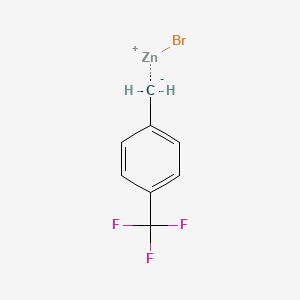
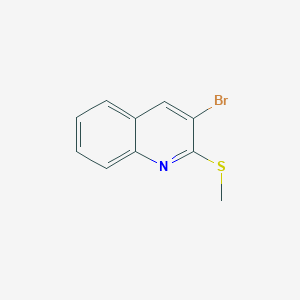
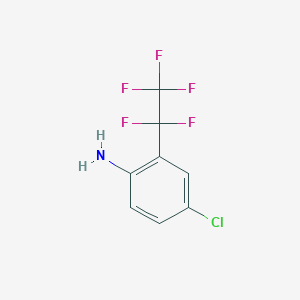
![(2Z)-2-(4-chlorobenzenesulfonyl)-3-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile](/img/structure/B6360397.png)
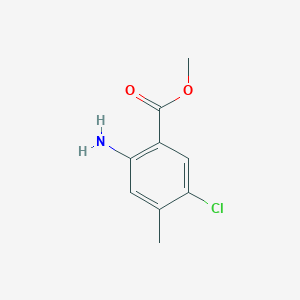

![4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile](/img/structure/B6360413.png)
![6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360436.png)
![6-[4-(3-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360443.png)


